Technical Guide: Safety, Toxicity, and Pharmacological Profiling of Monoammonium Glycyrrhizinate Hydrate
Technical Guide: Safety, Toxicity, and Pharmacological Profiling of Monoammonium Glycyrrhizinate Hydrate
Executive Summary
Monoammonium Glycyrrhizinate Hydrate (MAG-H) is a salt form of glycyrrhizic acid (GL), widely utilized for its anti-inflammatory, hepatoprotective, and antiviral properties. While its therapeutic index is generally favorable, its safety profile is dominated by a specific, mechanism-based toxicity: Pseudoaldosteronism .
This guide provides a technical deep-dive for researchers. It moves beyond generic safety data to explain the causality of toxicity—specifically the inhibition of 11
Molecular Identity and Pharmacokinetics
Critical Insight for Study Design: Researchers must distinguish between the parent compound (MAG) and its active metabolite. MAG itself has poor oral bioavailability.
-
Prodrug Mechanism: Upon oral administration, MAG is hydrolyzed by intestinal commensal bacteria (expressing
-glucuronidases) into the lipophilic aglycone 18 -Glycyrrhetinic Acid (GA) .[1] -
Systemic Exposure: GA is the active pharmacological agent absorbed into the systemic circulation.
-
Enterohepatic Circulation: GA is metabolized in the liver to glucuronide/sulfate conjugates and excreted in bile.[2] These conjugates are re-hydrolyzed in the intestine and reabsorbed, leading to a prolonged terminal half-life (often 10–30 hours in humans) and potential accumulation during chronic dosing.
Experimental Implication: In vitro safety assays using MAG (parent) on cell lines lacking
-glucuronidase activity will yield false negatives. Always use 18-Glycyrrhetinic Acid (GA) for in vitro mechanistic toxicity screening.
Mechanistic Toxicology: The 11 -HSD2 Pathway
The defining toxicity of MAG-H is not direct organ damage, but a functional endocrine disruption.
The Cortisol-Cortisone Shuttle
Under normal physiological conditions, the enzyme 11
The Toxicity Trigger
The metabolite GA is a potent, competitive inhibitor of 11
-
Inhibition: GA blocks 11
-HSD2. -
Accumulation: Local renal Cortisol concentrations rise drastically.
-
Cross-Activation: Cortisol, which binds the MR with equal affinity to Aldosterone, activates the receptor.[4]
-
Result: The MR activation drives Na
reabsorption (via ENaC channels) and K excretion, mimicking hyperaldosteronism despite low circulating aldosterone levels.
Visualization: The Pseudoaldosteronism Cascade
Figure 1: Mechanism of MAG-induced Pseudoaldosteronism.[5] The active metabolite (GA) inhibits 11
Preclinical Safety Profile
The following data summarizes acute and chronic toxicity thresholds. Note the significant difference between oral (low bioavailability) and parenteral toxicity.
Table 1: Acute Toxicity Values (LD50)
| Species | Route | LD50 Value | Key Observations |
| Mouse | Oral | > 4,000 mg/kg | Low acute oral toxicity due to absorption limits. |
| Mouse | IP | 1,250 – 1,500 mg/kg | Sedation, respiratory depression observed. |
| Rat | Oral | > 4,000 mg/kg | No significant mortality at limit doses. |
| Rat | IV | > 300 mg/kg | Hemolysis risk at high concentrations/rates. |
Chronic Toxicity & NOAEL[8][9]
-
Rat (Subcutaneous, 26 weeks):
-
NOAEL: ~25 mg/kg/day.[7]
-
LOAEL (Lowest Observed Adverse Effect Level): 75 mg/kg/day.
-
Findings at LOAEL: Decreased serum K
, decreased Cl , injection site inflammation.
-
-
Carcinogenicity: No carcinogenic potential observed in 104-week studies in rats/mice.[7][8]
-
Reproductive Toxicity: Not teratogenic, but high doses causing maternal electrolyte imbalance can affect fetal weight.
Clinical Side Effects & Management
In human clinical trials and post-market surveillance, the safety profile mirrors the mechanistic predictions.
-
Pseudoaldosteronism (Primary Concern):
-
Symptoms: Hypertension, edema, lethargy.
-
Biomarkers: Hypokalemia (Low K
), Hypernatremia (High Na ), Suppressed Plasma Renin Activity (PRA) , and Low Aldosterone (feedback inhibition).
-
-
Metabolic Alkalosis: Consequence of H
ion loss alongside K . -
Neuromuscular: Muscle weakness or rhabdomyolysis (severe cases) due to hypokalemia.
Contraindications:
-
Patients with pre-existing hypokalemia.[5]
-
Concomitant use with loop diuretics (e.g., Furosemide) or corticosteroids.
Experimental Protocols for Safety Assessment
Protocol A: In Vitro 11 -HSD2 Inhibition Assay
Purpose: To determine the IC50 of a glycyrrhizin derivative against the target enzyme. System: Human kidney microsomes or HEK-293 cells transfected with human HSD11B2 gene.
-
Preparation: Incubate microsomes (0.1 mg protein/mL) in phosphate buffer (pH 7.4) containing cofactor NAD+ (200
M). -
Substrate: Add [1,2,6,7-
H]-Cortisol (tracer) + unlabeled Cortisol (100 nM final). -
Inhibitor: Add Glycyrrhetinic Acid (active metabolite) at graded concentrations (0.01 – 10
M). Do not use MAG parent compound. -
Reaction: Incubate at 37°C for 10–20 minutes (linear phase).
-
Termination: Stop reaction with ethyl acetate.
-
Analysis: Separate Cortisol and Cortisone via TLC or HPLC.
-
Calculation: % Conversion = [Cortisone / (Cortisol + Cortisone)]
100.
Protocol B: In Vivo Safety Monitoring (Urinary Steroid Profiling)
Purpose: Non-invasive monitoring of mineralocorticoid receptor activation risk in rodent models or human trials.
Workflow Visualization:
Figure 2: Safety Assessment Workflow. UFF = Urinary Free Cortisol; UFE = Urinary Free Cortisone. A high ratio indicates enzyme inhibition.
Step-by-Step Methodology:
-
Dosing: Administer MAG-H to rats (e.g., 50 mg/kg/day).
-
Sample Collection: Collect 24-hour urine using metabolic cages. Collect terminal blood serum.
-
Electrolytes: Measure Serum K
and Na (ISE method). -
Steroid Extraction: Extract urinary steroids using solid-phase extraction (SPE C18 cartridges).
-
Quantification: Analyze Urinary Free Cortisol (UFF) and Urinary Free Cortisone (UFE) via LC-MS/MS.
-
Interpretation: Calculate the UFF/UFE Ratio .
-
Baseline/Control: Ratio is typically < 1.0 (Cortisone dominates).
-
Toxicity Signal: Ratio > 1.0 indicates 11
-HSD2 blockade. A rising ratio precedes electrolyte changes, serving as an early warning biomarker.
-
References
-
Mechanism of Pseudoaldosteronism
- Farese, R. V., et al. (1991). Licorice-induced hypermineralocorticoidism. New England Journal of Medicine.
-
Source Verification:
-
11
-HSD2 Inhibition Kinetics: -
Toxicology & Carcinogenicity Studies
-
Clinical Safety & Metabolism
- Isbrucker, R. A., & Burdock, G. A. (2006). Risk and safety assessment on the consumption of Licorice root (Glycyrrhiza sp.), its extract and powder as a food ingredient.
-
Source Verification:
-
Enzyme Expression & Regulation
Sources
- 1. Clinical Risk Factors of Licorice-Induced Pseudoaldosteronism Based on Glycyrrhizin-Metabolite Concentrations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of glycyrrhizic acid evaluated by physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhizic acid suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. consultant360.com [consultant360.com]
- 6. Frontiers | Licorice: From Pseudohyperaldosteronism to Therapeutic Uses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 10. 11beta-hydroxysteroid dehydrogenase expression and activity in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
